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molecular formula C9H5ClN2 B3243343 2-chloro-1H-indole-3-carbonitrile CAS No. 156136-56-0

2-chloro-1H-indole-3-carbonitrile

Cat. No. B3243343
M. Wt: 176.6 g/mol
InChI Key: TWGXDANYSJKXEW-UHFFFAOYSA-N
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Patent
US05464861

Procedure details

A mixture of 2-chloroindole-3-carboxaldehyde (7.0 g, 36 mmol) was reacted with a slight excess of hydroxylamine hydrochloride and pyridine in refluxing EtOH for 1 hour, to give the crude oxime (Latrell R, Bartmann W, Musif J, Granzer E, German Patent 2,707,268, 31 Aug 1978, Chem. Abstr. 1978;89:179858y). A solution of this in Ac2O (100 mL) was heated under reflux for 1 hour, cooled, and stirred with water (700 mL). The precipitated solid was collected, washed with water, and crystallized from aqueous MeOH to give 2-chloro-1H-indole-3-carbonitrile (3.7 g, 58%); mp 177°-180° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH:11]=O)=[CH:8][CH:7]=[CH:6][CH:5]=2.Cl.NO.[N:16]1C=CC=CC=1.CCO>CC(OC(C)=O)=O.O>[Cl:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[C:11]#[N:16])=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC=1NC2=CC=CC=C2C1C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)OC(=O)C
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the crude oxime (Latrell R, Bartmann W, Musif J, Granzer E, German Patent 2,707,268, 31 Aug 1978, Chem. Abstr. 1978;89:179858y)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
crystallized from aqueous MeOH

Outcomes

Product
Name
Type
product
Smiles
ClC=1NC2=CC=CC=C2C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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